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molecular formula C6H6O3 B189696 3-Methyl-2-furoic acid CAS No. 4412-96-8

3-Methyl-2-furoic acid

Cat. No. B189696
M. Wt: 126.11 g/mol
InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N
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Patent
US05693827

Procedure details

3-Methyl-2-furancarboxylic acid (41 g, m.p. 136°-138° C.) was prepared by refluxing methyl 3-methyl-2-furancarboxylate 54g, (Organic Synthesis, Coll. Vol. IV, p. 649), sodium hydroxide (20 g), water (100 ml) and ethanol (100 ml), then cooling and acidifying with concentrated hydrochloric acid.
Name
methyl 3-methyl-2-furancarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+].O.Cl>C(O)C>[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
methyl 3-methyl-2-furancarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)OC
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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